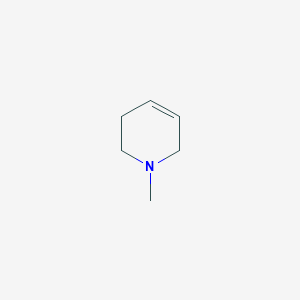

1-Methyl-1,2,3,6-tetrahydropyridine

Description

Historical Context and Discovery in Neuroscientific Research

The neurotoxic properties of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) were unintentionally discovered in the late 1970s and early 1980s. nih.gov A group of young drug users developed severe and irreversible symptoms of Parkinson's disease after injecting a synthetic opioid contaminated with MPTP. nih.govcambridge.org This tragic event sparked significant interest in the scientific community, leading to extensive research on the compound. nih.gov

Initially synthesized as a potential analgesic in 1947, tests on MPTP were halted due to the observation of Parkinson-like symptoms in monkeys. wikipedia.org The later incidents involving contaminated drugs confirmed its potent and selective neurotoxicity towards dopaminergic neurons in the substantia nigra, a region of the brain critically involved in motor control. nih.govnih.govnih.gov This discovery provided researchers with a powerful tool to model Parkinson's disease in laboratory animals, something that had been a significant challenge previously. nih.govnih.gov

Significance as a Chemical Compound in Scientific Inquiry

MPTP's primary significance in scientific research lies in its ability to reliably induce a condition in primates that is virtually identical to Parkinson's disease. nih.govnih.gov This has made it an invaluable tool for studying the pathogenesis of the disease, exploring potential therapeutic interventions, and understanding the underlying molecular mechanisms of neurodegeneration. nih.govnih.gov

The compound itself is a lipophilic molecule, allowing it to cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized into its active toxic form, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B), primarily within glial cells. nih.govwikipedia.orgnih.gov MPP+ is then selectively taken up by dopaminergic neurons through the dopamine (B1211576) transporter, leading to their destruction. nih.govnih.gov This highly specific mechanism of action is what makes MPTP a precise tool for targeting the neuronal population most affected in Parkinson's disease. nih.gov

Overview of Key Research Domains

The use of MPTP as a research tool spans several key domains within neuroscience and pharmacology:

Modeling Parkinson's Disease: The most prominent application of MPTP is in the creation of animal models of Parkinson's disease. nih.govwisdomlib.orgscbt.com These models, particularly in primates and rodents, allow researchers to study the progression of the disease, from the initial biochemical changes to the manifestation of motor and cognitive deficits. nih.govcancer.gov

Neurotoxicity and Neurodegeneration: MPTP is extensively used to investigate the molecular pathways of neurotoxicity. Research focuses on how MPP+ induces oxidative stress, mitochondrial dysfunction, and ultimately, the death of dopaminergic neurons. nih.govnih.govnih.gov

Neuroprotective Strategies: The MPTP model is crucial for testing the efficacy of potential neuroprotective therapies. nih.gov By administering a test compound before or after MPTP exposure, scientists can assess its ability to prevent or slow down the neurodegenerative process.

Pharmacology and Drug Discovery: Understanding how MPTP exerts its toxic effects has provided insights into potential drug targets. nih.gov For instance, the roles of MAO-B and the dopamine transporter in MPTP's mechanism have highlighted them as potential targets for therapeutic intervention in Parkinson's disease. nih.gov

Properties of 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)

| Property | Value |

| Chemical Formula | C₁₂H₁₅N |

| Molar Mass | 173.259 g·mol⁻¹ wikipedia.org |

| Melting Point | 40 °C (104 °F; 313 K) wikipedia.org |

| Boiling Point | 128 to 132 °C (262 to 270 °F; 401 to 405 K) at 12 Torr wikipedia.org |

| Solubility in Water | Slightly soluble wikipedia.org |

Key Research Findings Related to MPTP

| Research Area | Key Findings |

| Mechanism of Action | MPTP is metabolized to MPP+ by MAO-B, which then selectively enters dopaminergic neurons via the dopamine transporter, causing cell death through oxidative stress and mitochondrial dysfunction. nih.govnih.govnih.gov |

| Animal Models | MPTP administration in primates and rodents effectively replicates many of the pathological and clinical features of Parkinson's disease. nih.govnih.govwisdomlib.org |

| Neuroinflammation | MPTP-induced neurodegeneration is associated with inflammatory processes in the brain. nih.gov |

| Cognitive Deficits | In addition to motor impairments, MPTP can also induce cognitive deficits in animal models, including issues with spatial memory and working memory. nih.govcancer.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFIRGPROMANKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219525 | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-55-3 | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-piperideine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-piperideine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996Q6WT35H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations

General Synthetic Methodologies for 1,2,3,6-Tetrahydropyridines

The synthesis of the 1,2,3,6-tetrahydropyridine (B147620) ring system is a key objective in organic chemistry due to its presence in numerous biologically active molecules. Several innovative strategies have been developed to construct this heterocyclic core.

A novel approach to forming 1,2,3,6-tetrahydropyridines involves an aminophosphate-enabled anionic cascade. acs.orgnih.govresearchgate.net This method utilizes a strategic phosphate (B84403) substituent on the nitrogen atom. acs.orgnih.govacs.org When an additional phosphate group is present, treatment with a base can trigger an anionic cascade. acs.orgnih.govacs.org This cascade proceeds through a 6-endo-trig displacement of the phosphate leaving group. acs.orgacs.org The nature of the nitrogen-protecting group is a critical parameter in controlling the outcome of this cascade. acs.org

An alternative and often more direct route to 1,2,3,6-tetrahydropyridines from the same aminophosphate precursors involves an acid-catalyzed dehydrative cyclization. acs.orgacs.org This strategy circumvents some of the challenges associated with the anionic cascade. acs.org The reaction is typically promoted by sulfonic acids like p-toluenesulfonic acid (p-TsOH), methanesulfonic acid (MsOH), or triflic acid (TfOH) in a non-polar solvent such as toluene. acs.org The temperature and the molar percentage of the acid are crucial parameters, with lower concentrations and refluxing temperatures being optimal. acs.org Remarkably, the phosphate group remains stable under these conditions, leading to high yields of the desired tetrahydropyridine (B1245486) product. acs.org

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to highly substituted tetrahydropyridines. nih.govnih.gov These reactions are valued for their high atom economy and ability to generate molecular complexity in a single step. nih.gov One such strategy involves a one-pot cascade process that includes a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by an electrocyclization and subsequent reduction, to afford 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov Another example is the proline-catalyzed direct Mannich reaction-cyclization of glutaraldehyde (B144438) with in situ generated imines, which, after a domino oxidation-reduction sequence, yields chiral 1,2,5,6-tetrahydropyridines. rsc.org

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has been adapted for the synthesis of tetrahydropyridines. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the formation of carbon-carbon bonds under relatively mild conditions. wikipedia.org In the context of tetrahydropyridine synthesis, δ-valerolactam-derived vinyl triflates can be converted into 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol (B44631) esters. acs.org These boronic esters are stable and can be efficiently coupled with a wide range of aryl and heteroaryl halides, vinyl halides, and aromatic acid chlorides to produce 2-substituted piperidines in good to excellent yields. acs.org

Specific Synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)

The synthesis of MPTP has been documented through various routes, often starting from readily available piperidine (B6355638) derivatives. sigmaaldrich.com

A common and well-established method for the synthesis of MPTP involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 1-methyl-4-piperidone. This reaction proceeds through the nucleophilic addition of the phenyl group to the carbonyl carbon of the piperidone, forming a tertiary alcohol intermediate, 1-methyl-4-phenyl-4-piperidinol. Subsequent dehydration of this alcohol, typically by heating in the presence of a strong acid like concentrated hydrochloric acid, leads to the formation of the double bond within the ring, yielding 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). prepchem.com The hydrochloride salt of MPTP can then be isolated by crystallization. prepchem.com

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the presence of a tertiary amine within a partially unsaturated heterocyclic ring. This structure allows for a variety of chemical transformations at the nitrogen atom and the carbon-carbon double bond.

The oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a closely related analogue, has been studied extensively. Chemical oxidation can lead to a variety of products. The nitrogen atom can be oxidized to form the corresponding N-oxide, though this is sometimes found in minimal amounts. The primary oxidation product is often the 1-methyl-4-phenylpyridinium (MPP+) ion, which represents a higher oxidation state of the ring system. Further oxidation can also occur on the tetrahydropyridine ring itself, leading to the formation of lactam derivatives.

Table 1: Products from the Oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

| Product Name | Chemical Formula | Type of Derivative |

|---|---|---|

| 1-methyl-4-phenylpyridinium (MPP+) | C₁₂H₁₂N⁺ | Pyridinium (B92312) Ion |

| 1-methyl-4-phenyl-5,6-dihydro-2(1H)-pyridinone | C₁₂H₁₃NO | Lactam |

| 1-methyl-4-phenyl-2(1H)-pyridinone | C₁₂H₁₁NO | Lactam |

| 1-methyl-4-phenyl-2-piperidinone | C₁₂H₁₅NO | Lactam |

This data is based on the oxidation of the 4-phenyl substituted analogue of this compound. researchgate.net

The carbon-carbon double bond in the 1,2,3,6-tetrahydropyridine ring can be reduced to yield the corresponding fully saturated piperidine derivative. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce an isolated, unactivated alkene double bond. masterorganicchemistry.comacs.org The reduction of pyridinium ylides with sodium borohydride can yield tetrahydropyridine products, indicating its ability to reduce C=N bonds formed in situ. auctoresonline.org

To reduce the C=C double bond of this compound to 1-methylpiperidine, stronger reduction methods such as catalytic hydrogenation are typically employed. This can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or rhodium (Rh). researchgate.netacs.org For instance, asymmetric hydrogenation using a rhodium catalyst has been successfully used for the kinetic resolution of racemic tetrahydropyridines, yielding highly enantioenriched piperidines. researchgate.net

Derivatives of this compound can incorporate substituted aryl groups, such as a fluorophenyl moiety. Performing substitution reactions directly on such an attached aromatic ring, for example, via nucleophilic aromatic substitution (SNA_r), presents challenges. A fluorine atom is a poor leaving group unless activated by strong electron-withdrawing groups positioned ortho or para to it. Therefore, direct displacement of fluorine on a 4-fluorophenyl group attached to the tetrahydropyridine ring by a nucleophile is generally difficult and would require harsh reaction conditions. rsc.org More commonly, functionalized tetrahydropyridines are synthesized from precursors that already contain the desired substituted aryl group. acs.org

For advanced derivatization, this compound can be converted into a boronic acid pinacol ester derivative. This transformation introduces a versatile functional group that can participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The compound This compound-4-boronic acid pinacol ester is a known chemical entity.

Table 2: Properties of this compound-4-boronic acid pinacol ester

| Property | Value |

|---|---|

| CAS Number | 454482-11-2 |

| Molecular Formula | C₁₂H₂₂BNO₂ |

| Molecular Weight | 223.12 g/mol |

| Appearance | Not specified |

Data sourced from available chemical supplier information.

The synthesis of such vinyl boronates can be achieved from the corresponding vinyl triflates, which are derived from lactams. These tetrahydropyridine-boronic acid pinacol esters are thermally stable and can be efficiently coupled with various aryl and heteroaryl halides or triflates under palladium catalysis. This allows for the introduction of a wide array of substituents onto the tetrahydropyridine ring, making these esters highly valuable reagents in the synthesis of complex N-heterocyclic compounds.

Metabolic Pathways and Enzymatic Bioactivation

Monoamine Oxidase (MAO)-Mediated Metabolism

The principal pathway for the bioactivation of MPTP involves its oxidation by monoamine oxidase, a family of enzymes located on the outer mitochondrial membrane. wikipedia.orgnih.gov This process is not only central to the compound's toxicity but also highlights the specific vulnerabilities of certain cell types within the central nervous system.

The initial and rate-limiting step in the neurotoxic process of MPTP is a two-step oxidation catalyzed predominantly by monoamine oxidase B (MAO-B). wikipedia.orgnih.gov MPTP itself is not the toxic agent; it must first be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgdiff.org This conversion is essential for the neurotoxic effects to manifest, as MPP+, unlike the lipophilic MPTP, is the molecule that directly causes cellular damage. nih.govcapes.gov.br

While dopaminergic neurons are the primary targets of MPTP's toxicity, the bioactivation of MPTP to MPP+ does not occur within these neurons. Instead, this metabolic conversion primarily takes place in glial cells, specifically astrocytes. wikipedia.orgnih.govresearchgate.net Astrocytes contain high concentrations of MAO-B on their outer mitochondrial membranes. researchgate.netnih.gov After systemically administered MPTP crosses the blood-brain barrier, it is taken up by these astrocytes and converted to its metabolites. wikipedia.orgresearchgate.net

A key aspect of this process is how the toxic product, MPP+, which is generated inside astrocytes, can then selectively affect dopaminergic neurons. Research indicates that the intermediate metabolite, MPDP+, is exported from the astrocytes. nih.gov The final oxidation to MPP+ occurs predominantly in the extracellular space. nih.gov This compartmentalization explains why the MPTP-converting astrocytes are largely spared from toxicity, as the final, highly toxic, and membrane-impermeable MPP+ is formed outside the cell where it can then be selectively taken up by transporters on adjacent dopaminergic neurons. nih.gov

The oxidation of MPTP to MPP+ is not a single reaction but a two-step process. In the first step, MAO-B catalyzes a two-electron oxidation of MPTP to form the unstable intermediate, 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+). diff.orgnih.govnih.govresearchgate.net This intermediate is a crucial part of the metabolic pathway. nih.gov

MPDP+ can then undergo further oxidation to form the stable and toxic MPP+. diff.org This second step can occur through several mechanisms, including further action by MAO, non-enzymatic autoxidation, or disproportionation. diff.orgnih.govnih.gov Under physiological conditions, MPDP+ can also exist in its uncharged base form, 1-methyl-4-phenyl-1,2-dihydropyridine (1,2-MPDP), which is membrane-permeable and can diffuse out of the astrocytes into the extracellular space. nih.govresearchgate.net The extracellular conversion of MPDP+ to MPP+ is promoted by factors such as oxygen and a more alkaline pH. nih.gov

Given that MAO-B is the primary enzyme responsible for the bioactivation of MPTP, its inhibition can prevent the formation of MPP+ and thus block the neurotoxic effects. wikipedia.org The administration of MAO-B inhibitors, such as selegiline (B1681611) (l-deprenyl) or rasagiline (B1678815), prevents the metabolism of MPTP to MPP+. nih.govnih.gov This protective effect has been demonstrated in numerous studies, where pretreatment with MAO-B inhibitors markedly attenuates the toxic outcomes of MPTP exposure. nih.gov

Research has shown that in mice treated with both MPTP and the reversible MAO-B inhibitor zonisamide, the striatal content of MPP+ was substantially reduced. rutgers.edu This confirms that blocking MAO-B activity directly impacts the metabolic pathway by reducing the synthesis of the toxic product. rutgers.edu Irreversible MAO-B inhibitors like selegiline and rasagiline have been shown to be equally effective at protecting against MPTP-induced toxicity in non-human primates. nih.gov

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Relative Efficiency (Vmax/Km) |

|---|---|---|---|

| MAO-A | 40.5 ± 2.2 | 5.2 ± 0.06 | 0.128 |

| MAO-B | 125 ± 7 | 9.2 ± 0.2 | 0.074 |

Data derived from a study on the oxidation of MPTP to MPDP+ by human MAO-A and MAO-B isozymes. tandfonline.com

Oxidation by MAO-B to 1-Methyl-4-phenylpyridinium (MPP+)

Cytochrome P450 (CYP) Metabolism

In addition to the primary MAO-B pathway, the cytochrome P450 (CYP) superfamily of enzymes also plays a role in the metabolism of MPTP. nih.govdiff.org This involvement is complex, contributing to both detoxification and, in some contexts, bioactivation. The liver's microsomal cytochrome P-450 system is involved in alternative metabolic pathways for MPTP. diff.org

The primary role of CYP enzymes, particularly CYP2D6, in MPTP metabolism is detoxification through pathways like N-demethylation, which forms 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), and aromatic hydroxylation. nih.govresearchgate.net These pathways convert MPTP into inactive products that can be more easily eliminated from the body. nih.gov Theoretical investigations suggest that N-demethylation is the more favorable detoxification route compared to aromatic hydroxylation. researchgate.net

However, some research has shown that CYP enzymes can also contribute to the toxic bioactivation of MPTP. Microsomal CYP2D6 has been found to catalyze the oxidative dehydrogenation of MPTP to form MPP+, although it does so less efficiently than MAO-B. nih.gov More recent findings have identified a novel pathway where human cytochrome P450 2D6 targeted to the mitochondria can efficiently catalyze the metabolism of MPTP to MPP+ within dopaminergic neurons themselves. nih.govnih.gov This suggests that while MAO-B in astrocytes is the main pathway for MPP+ production, a secondary, intracellular bioactivation route may exist within the very neurons that are susceptible to its toxicity. nih.gov

N-Demethylation and Aromatic Hydroxylation

The detoxification of MPTP is primarily carried out by cytochrome P450 enzymes, which catalyze two main reactions: N-demethylation and aromatic hydroxylation. researchgate.net N-demethylation results in the formation of 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), while aromatic hydroxylation, specifically p-hydroxylation, produces 4-(4'-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (MPTP-OH). researchgate.netnih.gov Theoretical calculations suggest that the N-demethylation pathway is thermodynamically more favorable than aromatic hydroxylation. researchgate.net

Human cytochrome P450 2D6 (CYP2D6) has been shown to efficiently catalyze both of these detoxification reactions. nih.govosti.gov Studies have demonstrated that MPTP N-demethylation is a significant detoxification pathway catalyzed by CYP2D6, accounting for up to 40% of its hepatic metabolism. tandfonline.com In addition to CYP2D6, other cytochrome P450s can contribute to these metabolic routes. nih.gov

Role of CYP2D6 in MPTP Metabolism

Cytochrome P450 2D6 (CYP2D6) plays a dual role in the metabolism of MPTP. While it is involved in detoxification through N-demethylation and aromatic hydroxylation, it can also contribute to the bioactivation of MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.gov Although monoamine oxidase B (MAO-B) is considered the primary enzyme for this bioactivation, the contribution of CYP2D6 is significant, particularly within dopaminergic neurons where it is localized. nih.govtandfonline.com The enzyme's ability to both form and detoxify MPTP metabolites highlights its complex role in MPTP-induced neurotoxicity. nih.govparkinsonsnewstoday.com

A pivotal discovery in understanding MPTP's mechanism of action is the function of mitochondrion-targeted CYP2D6. nih.govnih.gov Research has demonstrated that human CYP2D6 can be targeted to mitochondria, where, supported by mitochondrial adrenodoxin (B1173346) and adrenodoxin reductase, it efficiently catalyzes the oxidation of MPTP to the toxic MPP+ ion. nih.govnih.gov This finding proposes a novel pathway for the bioactivation of MPTP directly within the dopaminergic neurons, the primary targets of its toxicity. nih.gov Neuro-2A cells that express mitochondrion-targeted CYP2D6 have shown increased sensitivity to MPTP-induced mitochondrial dysfunction and inhibition of complex I of the electron transport chain. nih.govnih.gov This intramitochondrial metabolism of MPTP to MPP+ can lead to increased production of reactive oxygen species and abnormal mitochondrial morphology. nih.govnih.gov

The activity of microsomal cytochrome P450 enzymes, including CYP2D6, is dependent on electrons supplied by NADPH-cytochrome P450 reductase (POR). nih.gov The interaction between POR and CYP enzymes is crucial for catalysis. The FMN-containing domain of POR interacts with the P450 enzyme, and this interaction can have allosteric effects on the P450's function, influencing ligand binding and metabolism. nih.govnih.gov Studies on fusion proteins, where the FMN domain of reductase is directly linked to a P450, have revealed that the FMN domain can significantly alter the binding of substrates and inhibitors to the P450 active site. nih.gov These effects are diverse and depend on both the specific P450 enzyme and the ligand, indicating a complex allosteric communication network between the active site and the reductase binding surface. nih.govnih.gov For CYP2D6, the presence of the reductase FMN domain has been shown to increase the binding efficiency of inhibitors. nih.gov

Influence of Oxidative Polymorphisms

Genetic variations in the CYP2D6 gene, known as oxidative polymorphisms, can significantly impact the metabolism of MPTP. nih.gov The allelic variant CYP2D61, which is the wild-type, demonstrates a much higher metabolic capacity for both MPTP and related compounds compared to the CYP2D610 variant, which is prevalent in Asian populations and results in an enzyme with reduced function. nih.govosti.gov This difference in enzymatic activity suggests that an individual's CYP2D6 genotype could be a factor in their susceptibility to the neurotoxic effects of MPTP. tandfonline.comnih.gov Individuals with poor metabolizer phenotypes may have a reduced capacity to detoxify MPTP through N-demethylation and aromatic hydroxylation. tandfonline.com

Heme Peroxidase-Catalyzed Oxidation

The primary and most widely recognized pathway for the bioactivation of MPTP is its oxidation by monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B, located in the outer mitochondrial membrane, particularly in astrocytes, catalyzes the two-electron oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+). nih.govst-andrews.ac.uk MPDP+ is an unstable intermediate that is subsequently oxidized to the stable and highly toxic MPP+. nih.gov This oxidation process is considered a form of heme peroxidase-catalyzed oxidation, as MAO contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that facilitates the electron transfer. This bioactivation by MAO-B is significantly more efficient than the detoxification pathways catalyzed by CYP2D6. nih.govosti.gov The resulting MPP+ is then selectively taken up by dopaminergic neurons, where it exerts its toxic effects by inhibiting mitochondrial respiration. nih.govresearchgate.net

Metabolite Profile and Quantification

The metabolism of MPTP results in a profile of several key compounds. The main detoxification products catalyzed by CYP2D6 are 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) and p-hydroxylated MPTP (MPTP-OH). nih.govosti.gov In contrast, the bioactivation pathway, primarily mediated by MAO-B, yields the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) and the final toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.govosti.gov

Quantitative studies of MPTP oxidation by human CYP2D6 have provided kinetic data for the formation of the detoxification products.

| Metabolite | Enzyme | Km (μM) | Turnover Number (min-1) |

| PTP | CYP2D61 | 69.6 ± 2.2 | 18.95 |

| MPTP-OH | CYP2D61 | 79.36 ± 3.0 | 10.09 |

| Data from a study on the oxidation of MPTP by the human CYP2D61 variant. nih.govcsic.es* |

Research has shown that the oxidation of MPTP by MAO-B to the toxic metabolites MPDP+ and MPP+ can be up to three times higher than the detoxification of MPTP to PTP and MPTP-OH by CYP2D6. nih.govosti.gov

Mechanisms of Neurotoxicity and Pathogenesis Modeling

MPTP as a Dopaminergic Neurotoxin Precursor

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a lipophilic compound that can readily cross the blood-brain barrier. wikipedia.orgresearchgate.net Once in the central nervous system, MPTP itself is not toxic. wikipedia.orgbrainstuff.org Its neurotoxic effects are contingent upon its metabolic conversion to the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgnih.gov This bioactivation is catalyzed by the enzyme monoamine oxidase B (MAO-B), which is found in glial cells, particularly astrocytes. wikipedia.orgresearchgate.net

The oxidation of MPTP occurs in a two-step process. First, MAO-B oxidizes MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+). researchgate.netnih.gov Subsequently, MPDP+ is further oxidized to MPP+. researchgate.netnih.gov The inhibition of MAO-B with inhibitors like selegiline (B1681611) can prevent the metabolism of MPTP to MPP+, thereby mitigating its toxic effects. wikipedia.orgnih.gov This metabolic pathway is a critical initiating step in the cascade of events that leads to the selective destruction of dopaminergic neurons. wikipedia.orgnih.gov

| Precursor Compound | Enzyme | Active Metabolite | Cellular Location of Conversion |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Monoamine Oxidase B (MAO-B) | 1-methyl-4-phenylpyridinium (MPP+) | Glial Cells (Astrocytes) |

Role of MPP+ in Neurotoxicity

The neurotoxicity of MPTP is mediated by its active metabolite, MPP+. wikipedia.orgnih.gov Once formed in glial cells, MPP+ is released into the extracellular space and then selectively taken up by dopaminergic neurons, where it exerts its toxic effects through multiple mechanisms. nih.govdiff.org

The selective vulnerability of dopaminergic neurons to MPP+ is primarily due to the high-affinity uptake of this toxic cation by the dopamine (B1211576) transporter (DAT). wikipedia.orgnih.govnih.gov DAT is a protein located on the presynaptic membrane of dopaminergic neurons, and its physiological function is to reabsorb dopamine from the synaptic cleft back into the neuron. nih.govyoutube.com MPP+ is structurally similar enough to dopamine that it is recognized and transported into the cell by DAT. nih.gov This selective accumulation of MPP+ within dopaminergic neurons leads to concentrations high enough to initiate cell death pathways. nih.govnih.gov The expression density of DAT correlates with the extent of dopamine cell loss, highlighting its crucial role in the pathogenesis of MPTP-induced parkinsonism. nih.gov

Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential. nih.gov Within the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. wikipedia.orgbrainstuff.orgmdpi.comnih.gov This inhibition disrupts the flow of electrons, leading to a significant decrease in ATP synthesis and causing a state of cellular energy depletion. mdpi.comnih.gov The impairment of mitochondrial respiration is a central event in MPP+-induced neurotoxicity. bohrium.comnih.gov Research has shown that prolonged exposure to MPP+ can lead to a drastic inhibition of the synthesis of mtDNA-encoded respiratory subunits. mdpi.comnih.gov High-resolution respirometry studies have revealed extended mitochondrial damage at the inner membrane level, evidenced by increased LEAK respiration and a dramatic drop in oxygen flow dedicated to ADP phosphorylation. mdpi.comnih.gov

The inhibition of mitochondrial Complex I by MPP+ not only impairs ATP production but also leads to the generation of reactive oxygen species (ROS), such as the superoxide (B77818) anion. wikipedia.orgnih.govresearchgate.net The disruption of the electron transport chain causes electrons to leak and react with molecular oxygen, forming these highly reactive molecules. dovepress.commdpi.com This overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.govnih.gov ROS can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death. mdpi.comyoutube.com Studies have demonstrated that MPP+ treatment increases intracellular oxidative stress by two- to three-fold. nih.gov Furthermore, research indicates that MPP+-induced ROS generation occurs in a two-wave cascade, with an initial wave from mitochondrial respiration and a second wave dependent on NADPH oxidase. nih.gov

| Mechanism of MPP+ Neurotoxicity | Key Cellular Component/Process Affected | Consequence |

| Uptake via Dopamine Transporter (DAT) | Dopaminergic Neuron | Selective accumulation of MPP+ |

| Inhibition of Mitochondrial Complex I | Electron Transport Chain | ATP depletion, impaired cellular energy metabolism |

| Generation of Reactive Oxygen Species (ROS) | Mitochondria | Oxidative stress, cellular damage |

| Excitotoxicity and Inflammation | Microglia | Production of pro-inflammatory cytokines |

| Mitochondrial Apoptosis | Mitochondria, Caspases | Programmed cell death |

| Inclusion Body Formation | Protein Aggregation | Cellular dysfunction |

MPP+-induced neurotoxicity also involves excitotoxicity and neuroinflammation. The initial neuronal damage caused by MPP+ can trigger the activation of microglia, the resident immune cells of the central nervous system. researchgate.net Activated microglia release pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which can exacerbate neuronal injury. researchgate.netnih.govmdpi.com This inflammatory response contributes to a cycle of neurodegeneration. mdpi.com While the primary toxicity of MPP+ is directed at dopaminergic neurons, the resulting inflammation can create a toxic environment that affects other neural cells as well. nih.gov

The culmination of MPP+-induced cellular insults, including energy failure and oxidative stress, triggers programmed cell death, or apoptosis. nih.govfrontiersin.org Mitochondrial dysfunction plays a key role in initiating the apoptotic cascade. researchgate.net Damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.gov This, in turn, activates a cascade of enzymes called caspases, which execute the apoptotic process, leading to the dismantling of the cell. nih.govnih.gov MPP+ treatment has been shown to enhance caspase-3 activity. nih.govdovepress.com

In the context of chronic MPP+ toxicity, changes in mitochondrial morphology, such as fragmentation, are observed. scienceopen.com This is accompanied by an increase in mitophagy, the process by which damaged mitochondria are selectively removed. scienceopen.com The cellular stress induced by MPP+ can also contribute to the misfolding and aggregation of proteins, potentially leading to the formation of inclusion bodies, which are a pathological hallmark of neurodegenerative diseases. researchgate.net

Selective Damage to Dopaminergic Neurons in Substantia Nigra Pars Compacta (SNc)

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a condition remarkably similar to Parkinson's disease by selectively destroying dopaminergic (DA) neurons, primarily in the substantia nigra pars compacta (SNc). nih.govmdpi.com This selectivity is a multi-step process. First, the lipophilic MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). mdpi.comwikipedia.org

Dopaminergic neurons are particularly vulnerable to MPP+ because they possess a high-affinity dopamine transporter (DAT), which also efficiently transports MPP+ into the neuron. wikipedia.orgnih.gov This leads to an accumulation of MPP+ within these specific neurons. While dopaminergic neurons in other brain regions also have DAT, the ratio of DAT to vesicular monoamine transporter 2 (VMAT-2) appears to be a critical factor in determining susceptibility. VMAT-2 sequesters MPP+ into vesicles, mitigating its toxicity. The specific vulnerability of SNc neurons may be related to a higher DAT/VMAT-2 ratio compared to DA neurons in other areas.

Once inside the neuron, MPP+ is concentrated in the mitochondria, where it inhibits Complex I of the electron transport chain. nih.gov This inhibition disrupts ATP production, increases the generation of reactive oxygen species (ROS), and ultimately leads to oxidative stress and cell death. spandidos-publications.com The high metabolic demand of SNc neurons, coupled with this mitochondrial impairment, contributes significantly to their demise. nih.gov Furthermore, some studies suggest that MPP+ can bind with high affinity to neuromelanin, a pigment found in high concentrations in the SNc of primates, potentially creating a reservoir of the toxin that is slowly released, causing sustained damage. researchgate.net In mouse models, which lack neuromelanin, the role of DAT and mitochondrial vulnerability remains central to the selective toxicity. researchgate.net

The administration of MPTP in animal models successfully replicates the key pathological features of Parkinson's disease, including a significant reduction in the number of tyrosine hydroxylase (TH)-positive neurons in the SNc. frontiersin.orgmdpi.com This selective loss of dopaminergic neurons in the SNc is a hallmark of both MPTP-induced parkinsonism and idiopathic Parkinson's disease. nih.govnih.gov

Alterations in Neurotransmitter Systems

The neurotoxic effects of MPTP extend beyond the dopaminergic system, causing significant alterations in other major neurotransmitter systems, including serotonin (B10506) and noradrenaline.

The primary neurochemical consequence of MPTP-induced damage to SNc neurons is a profound and sustained depletion of dopamine in the striatum, the main projection area of these neurons. nih.govplos.org This depletion is a direct result of the degeneration of dopaminergic nerve terminals. In various animal models, MPTP administration leads to a significant reduction in striatal dopamine levels. nih.govresearchgate.net For instance, studies in mice have shown that MPTP treatment can cause a depletion of striatal dopamine by as much as 63%. researchgate.net

In response to the loss of dopamine, the surviving neurons attempt to compensate by increasing the rate of dopamine synthesis and release, a phenomenon known as increased dopamine turnover. nih.govnih.gov This is biochemically reflected by an elevated ratio of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), to dopamine itself. nih.gov While this compensatory mechanism may temporarily maintain motor function, the sustained increase in dopamine metabolism can also contribute to oxidative stress, further exacerbating neuronal damage.

The pattern of dopamine depletion can vary between species and even within different regions of the striatum. In humans with MPTP-induced parkinsonism, there is a relatively uniform reduction of dopaminergic function in both the caudate and putamen, which differs from the more pronounced putaminal loss typically seen in idiopathic Parkinson's disease. nih.gov

MPTP neurotoxicity is not confined to the dopaminergic system; it also significantly impacts the serotonin (5-HT) and noradrenaline (norepinephrine) systems. nih.gov Studies in primates and mice have demonstrated that MPTP can lead to reductions in the concentrations of serotonin and noradrenaline in various brain regions, including the striatum, prefrontal cortex, and cingulate cortex. nih.govnih.govnih.gov

The effects on the serotonin system can be complex and region-specific. For example, in the prefrontal cortex of mice, MPTP can cause a long-term decrease in serotonin levels. nih.gov In contrast, some studies have reported an increase in striatal serotonin concentrations following MPTP treatment, which may be a compensatory response. nih.gov The loss of serotonin transporters has also been observed in both striatal and extrastriatal regions in MPTP-treated monkeys. nih.gov

The noradrenergic system is also vulnerable to MPTP. The locus coeruleus, the principal site of noradrenaline-producing neurons in the brain, can be affected by MPTP, leading to a reduction in noradrenaline levels. researchgate.net This loss of noradrenergic innervation can contribute to both motor and non-motor symptoms observed in parkinsonian models. pnas.org The table below summarizes the effects of MPTP on these neurotransmitter systems.

| Neurotransmitter System | Brain Region(s) | Effect of MPTP Administration |

| Dopamine | Striatum (Caudate and Putamen), Substantia Nigra | Severe depletion of dopamine levels. nih.govplos.org Increased dopamine turnover in surviving neurons. nih.govnih.gov |

| Serotonin | Striatum, Prefrontal Cortex, Cingulate Cortex | Reductions in serotonin concentrations and transporter binding. nih.govnih.govnih.gov Effects can be region-specific and may involve compensatory changes. nih.gov |

| Noradrenaline | Striatum, Prefrontal Cortex, Cingulate Cortex, Locus Coeruleus | Decreased concentrations of noradrenaline. nih.govnih.govresearchgate.net |

Cellular Metal Dyshomeostasis

A growing body of evidence suggests that disturbances in the homeostasis of cellular metals, particularly iron, play a significant role in the neurotoxic cascade initiated by MPTP. The substantia nigra is naturally rich in iron, and this concentration increases with age and is further elevated in Parkinson's disease. nih.gov MPTP intoxication has been shown to exacerbate iron accumulation in this brain region in animal models. nih.govnih.gov

The precise mechanisms by which MPTP induces iron dyshomeostasis are still under investigation. However, it is believed that the mitochondrial damage caused by MPP+ contributes to this process. The resulting oxidative stress can disrupt the function of proteins involved in iron transport and storage. For instance, dysfunction of ceruloplasmin, a protein involved in iron export, has been implicated in iron accumulation in the substantia nigra. nih.gov

This accumulation of iron is neurotoxic for several reasons. Iron can participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals from hydrogen peroxide. These radicals can then damage cellular components, including lipids, proteins, and DNA, leading to further oxidative stress and neuronal death. spandidos-publications.com The combination of MPP+-induced mitochondrial dysfunction and iron-catalyzed oxidative stress creates a vicious cycle that accelerates the degeneration of dopaminergic neurons. nih.gov

Studies using iron chelators have demonstrated that reducing iron levels can be neuroprotective in MPTP models, highlighting the critical role of metal dyshomeostasis in the pathogenesis. nih.gov

Role of Specific Molecular Pathways

The nitric oxide (NO) radical and its generating enzyme, neuronal nitric oxide synthase (nNOS), are key players in the molecular pathways leading to MPTP-induced neurotoxicity. nih.gov Following MPTP administration, there is an upregulation of nNOS in the substantia nigra. dtic.mil The resulting increase in NO production contributes significantly to the neurodegenerative process.

NO is a highly reactive molecule that can exert its toxic effects through several mechanisms. It can react with superoxide radicals, which are produced in excess due to MPP+-induced mitochondrial dysfunction, to form peroxynitrite. dtic.mil Peroxynitrite is a potent oxidant that can damage a wide range of biomolecules, leading to cellular dysfunction and death. nih.gov Additionally, NO can directly inhibit mitochondrial respiration and induce DNA damage.

The critical role of nNOS-derived NO in MPTP neurotoxicity is supported by several lines of evidence. Pharmacological inhibition of nNOS with compounds like 7-nitroindazole has been shown to provide significant protection against MPTP-induced dopamine depletion and neuronal loss in mice. nih.govnih.govresearchgate.net Furthermore, mutant mice lacking the nNOS gene are substantially more resistant to the toxic effects of MPTP. nih.gov These findings strongly indicate that the activation of nNOS and the subsequent production of NO are crucial steps in the cascade of events leading to the death of dopaminergic neurons following MPTP exposure. researchgate.net

Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, has been identified as a significant contributor to the neurodegenerative processes in models of Parkinson's disease, particularly those induced by 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govnih.gov Research has demonstrated a marked increase in COX-2 expression within the dopaminergic neurons of the substantia nigra pars compacta in both postmortem tissues from Parkinson's disease patients and in the MPTP mouse model. pnas.orgelsevierpure.com This upregulation is not a passive marker but an active participant in the pathogenic process, contributing to the demise of these critical neurons. pnas.org

The induction of COX-2 is believed to be a key element in the inflammatory response that characterizes the reaction to MPTP. nih.gov Studies using both pharmacological and genetic approaches have substantiated the role of COX-2 in MPTP-induced neurotoxicity. For instance, the administration of COX-2 inhibitors, such as meloxicam and rofecoxib, has been shown to afford neuroprotection in the MPTP model. nih.gov Similarly, mice genetically deficient in COX-2 exhibit significant resistance to MPTP-induced neurodegeneration, underscoring the enzyme's critical role in the toxicant's mechanism of action. nih.govnih.govnih.gov

The precise mechanisms through which COX-2 exerts its neurotoxic effects are multifaceted. One proposed pathway involves the enzymatic conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation. nih.govnih.gov Increased levels of PGE2 have been observed in the ventral midbrain of mice following MPTP administration, coinciding with the rise in COX-2 expression. nih.gov

Another significant mechanism is linked to the peroxidase activity of COX-2, which can lead to the oxidation of dopamine into the highly reactive and toxic dopamine-quinone. nih.govpnas.org This byproduct can subsequently modify proteins through reactions with cysteinyl residues, altering their function and contributing to cellular stress and eventual cell death. nih.gov Evidence suggests that the neuroprotective effect of COX-2 inhibition may stem from the prevention of dopamine-quinone formation, thereby mitigating oxidative damage. pnas.orgelsevierpure.com

While the induction of COX-2 is a consistent finding, the primary cell type expressing the enzyme has been a subject of some discussion. Several studies have pointed to dopaminergic neurons as the main locus of COX-2 expression following MPTP exposure. nih.govpnas.org However, other reports have indicated a more prominent expression in microglia, the resident immune cells of the brain. nih.gov These discrepancies may be attributable to differences in experimental protocols, such as the specific MPTP regimen used. nih.gov Nevertheless, there is a consensus that neurons constitute a major population of COX-2 positive cells in the context of Parkinson's disease. nih.gov Interestingly, in COX-2 deficient mice, microglial activation was not diminished after MPTP treatment, despite the observed reduction in neuronal loss, suggesting a complex interplay of inflammatory pathways. nih.gov

The table below summarizes key findings from studies investigating the role of COX-2 in MPTP-induced neurotoxicity.

| Study Focus | Model System | Key Findings | Reference |

| COX-2 Inhibition | MPTP Mouse Model | Acetylsalicylic acid and salicylate provided neuroprotection. | nih.gov |

| COX-2 Genetic Deletion | COX-2 Deficient Mice | Showed significant protection against MPTP-induced neurodegeneration. | nih.gov |

| COX-2 Expression | MPTP Mice and Human PD Brains | COX-2 is up-regulated in dopaminergic neurons. | pnas.orgelsevierpure.com |

| Mechanism of Action | MPTP Mouse Model | COX-2 inhibition prevents the formation of dopamine-quinone. | pnas.org |

| Cellular Localization | MPTP Mouse Model | COX-2 was mainly expressed in dopaminergic neurons. | nih.gov |

Glial Activation (Microglia and Astrocytes)

The neurotoxic effects of this compound (MPTP) are intricately linked to a robust neuroinflammatory response characterized by the activation of glial cells, namely microglia and astrocytes. nih.govnih.gov This glial activation is not merely a consequence of neuronal injury but is an active contributor to the degenerative process in the MPTP model of Parkinson's disease. nih.gov

Microglia:

As the primary immune effector cells of the central nervous system, microglia are rapidly activated in response to neuronal insults. researchgate.net Following the administration of MPTP, microglia in the substantia nigra and striatum undergo a morphological transformation, becoming hypertrophic, and proliferate. nih.govmdpi.com This activation is a critical component of the neuroinflammatory cascade. mdpi.com

Activated microglia are responsible for the production and release of a host of pro-inflammatory and potentially neurotoxic molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as reactive oxygen species. nih.govfrontiersin.org The NLRP3 inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases, has been shown to be activated in microglia by MPTP and its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), playing a pivotal role in the subsequent neurodegeneration. nih.govnih.gov

Furthermore, activated microglia can directly contribute to neuronal death through phagocytosis of stressed but still viable dopaminergic neurons. mdpi.com The sustained activation of microglia can create a chronic inflammatory environment that perpetuates neuronal damage, forming a vicious cycle of inflammation and degeneration. nih.govfrontiersin.org Studies have shown that inhibiting microglial activation can offer neuroprotection in the MPTP model, highlighting their central role in the pathogenic process. nih.gov

Astrocytes:

Astrocytes, the most abundant glial cell type in the brain, also play a crucial role in the response to MPTP. mdpi.com While traditionally viewed as supportive cells, astrocytes can become reactive in response to injury and inflammation. nih.gov In the MPTP model, astrocytes become activated, a process often referred to as astrogliosis, which is characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). nih.govresearchgate.net

Reactive astrocytes can contribute to the neuroinflammatory milieu by releasing pro-inflammatory cytokines and chemokines. mdpi.com Under certain conditions, activated astrocytes can adopt a neurotoxic A1 phenotype, which actively promotes the death of neurons. nih.govfrontiersin.org This transformation can be triggered by factors released from activated microglia, demonstrating a significant crosstalk between these two glial cell types. mdpi.com

However, the role of astrocytes is complex, as they also possess neuroprotective functions. They are involved in antioxidant defense, and enhancing these protective pathways, for instance, by overexpressing the transcription factor Nrf2 specifically in astrocytes, has been shown to abolish MPTP-induced toxicity. mdpi.compnas.org This suggests that the balance between the neurotoxic and neuroprotective functions of astrocytes is a critical determinant of neuronal fate in the MPTP model. mdpi.com The number of glial cells present in the substantia nigra may also influence the susceptibility to MPTP-induced toxicity. nih.gov

The following table outlines key research findings related to glial activation in the MPTP model.

| Glial Cell Type | Model System | Key Findings | Reference |

| Microglia | MPTP Mouse Model | MPTP induces microglial activation and the release of pro-inflammatory cytokines. | nih.govfrontiersin.org |

| Microglia | Primary Microglia Cultures | MPTP/ATP treatment promotes robust assembly and activation of the NLRP3 inflammasome. | nih.gov |

| Microglia | MPTP Mouse Model | Microglial activation precedes dopaminergic neuron degeneration. | mdpi.com |

| Astrocytes | MPTP Mouse Model | MPTP triggers pro-inflammatory astrocytic activation and subsequent neurotoxicity. | mdpi.com |

| Astrocytes | GFAP-Nrf2 Transgenic Mice | Nrf2 expression restricted to astrocytes is sufficient to protect against MPTP toxicity. | pnas.org |

| Microglia & Astrocytes | MPTP Mouse Model | A delayed astrocytic response is involved in mediating the neuroinflammatory response initiated by microglia. | mdpi.com |

Animal Models and Experimental Research Paradigms

MPTP-Induced Parkinsonism Models

The administration of MPTP to various animal species leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc), a key pathological hallmark of Parkinson's disease. nih.govnih.gov This neurotoxicity is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopamine (B1211576) transporters into dopaminergic neurons. mdpi.com Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to cellular energy depletion, oxidative stress, and ultimately, cell death. mdpi.com The resulting models exhibit a range of motor and non-motor deficits that parallel those seen in human PD patients.

MPTP-induced mouse models are the most extensively used for Parkinson's disease research due to their cost-effectiveness, the availability of genetic modifications, and the ability to produce significant dopaminergic neurodegeneration. nih.govsemanticscholar.org Different administration protocols, such as acute, subacute, and chronic regimens, can be employed to induce varying degrees of neuronal loss and behavioral impairments. imrpress.com

The susceptibility to MPTP-induced neurotoxicity varies significantly among different mouse strains, highlighting a genetic influence on the response to the toxin. nih.govnih.gov The C57BL/6 strain is widely recognized as the most sensitive to MPTP, exhibiting a substantial loss of dopaminergic neurons in the SNc and significant dopamine depletion in the striatum. nih.govsemanticscholar.orgnih.gov In contrast, strains like BALB/c are considered more resistant, showing considerably less dopaminergic damage following MPTP administration. nih.govresearchgate.net This difference in susceptibility has been partly attributed to variations in the activity of monoamine oxidase B (MAO-B), the enzyme responsible for converting MPTP to its toxic metabolite MPP+. nih.gov The C57BL/6 strain, for instance, has higher MAO-B activity in the brain compared to the liver, potentially leading to greater toxin accumulation in the brain. nih.gov Furthermore, age is a critical factor, with older mice of even resistant strains like BALB/c showing increased susceptibility to MPTP's neurotoxic effects. researchgate.netnih.gov

Table 1: Strain-Dependent Susceptibility to MPTP in Mice

| Strain | Susceptibility to MPTP | Key Findings |

| C57BL/6 | High | Significant loss of dopaminergic neurons and striatal dopamine. semanticscholar.orgnih.gov |

| BALB/c | Low to Moderate | Less severe dopamine depletion compared to C57BL/6, with susceptibility increasing with age. nih.govresearchgate.netnih.gov |

| CD-1 | Moderate | Intermediate sensitivity to MPTP-induced neurotoxicity. semanticscholar.org |

| Swiss Webster | Low | Generally considered resistant to the effects of MPTP. semanticscholar.org |

To assess the motor deficits in MPTP-treated mice that mimic parkinsonian symptoms, a battery of behavioral tests is employed.

Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. MPTP-treated mice typically exhibit a significantly shorter time on the rod compared to control animals, indicating impaired motor function. nih.govcapes.gov.brmdpi.com

Pole Test: This test measures bradykinesia and akinesia. Mice are placed head-up on top of a vertical pole, and the time taken to turn and descend is recorded. MPTP-lesioned mice often show increased time to perform this task, reflecting difficulties in initiating and executing movements. nih.gov

Photoactometer (Open Field Test): Spontaneous locomotor activity is assessed in an open field arena equipped with infrared beams (photoactometer). MPTP administration generally leads to a reduction in horizontal and vertical (rearing) movements, which is indicative of akinesia. nih.gov

Hang Test (Grip Test): This test assesses muscle strength and endurance. Mice are suspended by their forelimbs from a wire or grid, and the time until they fall is measured. Some studies have used this to show motor deficits in MPTP-treated mice, although its utility can vary between strains. nih.gov

Table 2: Behavioral Phenotyping in MPTP Mouse Models

| Behavioral Test | Parameter Measured | Typical Finding in MPTP Mice | Reference |

| Rotarod Test | Motor coordination and balance | Decreased latency to fall | nih.govcapes.gov.brmdpi.com |

| Pole Test | Bradykinesia, akinesia | Increased time to turn and descend | nih.gov |

| Photoactometer | Spontaneous locomotor activity | Reduced horizontal and vertical movements | nih.gov |

| Hang Test | Muscle strength and endurance | Decreased latency to fall | nih.gov |

Beyond motor symptoms, MPTP-induced mouse models also exhibit cognitive deficits, reflecting the non-motor aspects of Parkinson's disease.

Spatial Memory: This is often assessed using tasks like the Morris water maze or the Barnes maze. MPTP-treated mice can show impairments in learning and remembering the location of a hidden platform, indicating deficits in spatial memory. nih.gov

Working Memory: Tasks such as the Y-maze or radial arm maze are used to evaluate working memory. MPTP administration has been shown to impair performance in these tasks, suggesting deficits in the ability to hold and manipulate information over short periods. nih.govresearchgate.net

Recognition Memory: The novel object recognition test is commonly used to assess this cognitive function. MPTP-treated mice may spend less time exploring a novel object compared to a familiar one, indicating impaired recognition memory. nih.gov

Rats are generally more resistant to the systemic administration of MPTP compared to mice. nih.gov This resistance is thought to be due to differences in metabolism and lower brain MAO-B activity. nih.gov However, researchers have successfully developed MPTP-based rat models of Parkinson's disease, often by using alternative administration routes such as intranasal or direct intracerebral injection into the substantia nigra. nih.govresearchgate.net These models demonstrate dopaminergic neurodegeneration and associated motor deficits. researchgate.net For instance, intranasal administration of MPTP in rats has been shown to cause a progressive loss of dopaminergic neurons and motor impairments. researchgate.net Furthermore, some MPTP rat models exhibit non-motor symptoms, including deficits in object recognition memory, accompanied by neuroinflammation in brain regions like the hippocampus. nih.gov

MPTP-induced parkinsonism in non-human primates, such as macaque and marmoset monkeys, provides a model that closely mirrors the clinical and pathological features of human Parkinson's disease. nih.govnih.gov These models are considered the gold standard for preclinical testing of novel therapies. oup.com Systemic administration of MPTP in primates leads to a robust and stable parkinsonian syndrome characterized by:

Motor Symptoms: Bradykinesia (slowness of movement), rigidity, and postural instability are consistently observed. nih.govoup.com

Cognitive Deficits: Primates treated with MPTP also display cognitive impairments, particularly in tasks that assess frontostriatal function. These include deficits in spatial delayed response, delayed matching-to-sample, and other tasks of executive function and working memory. nih.govoup.com

A key advantage of the primate model is the ability to study the long-term progression of the disease and the development of treatment-related complications, such as L-dopa-induced dyskinesia. nih.gov

Amphibian Models (Frogs and Salamanders)

Novel animal models using amphibians, specifically frogs and salamanders, have been developed to study the effects of MPTP. nih.gov In these models, MPTP administration produces behavioral and biochemical changes that mirror human parkinsonism. nih.gov A notable feature of these amphibian models is the observable modification in skin melanocytes, which, like neurons, originate from the neural crest. nih.gov This offers a unique and easily quantifiable measure of MPTP's impact on both the central and peripheral nervous systems. nih.gov Research in these models has demonstrated that the toxic effects of MPTP can be prevented by treatment with a monoamine oxidase inhibitor. nih.gov

Comparative Studies of MPTP Neurotoxicity Across Species

The neurotoxic effects of MPTP vary across different animal species. While non-human primates exhibit a parkinsonian syndrome very similar to humans, rodents like rats are less susceptible to MPTP's toxicity. nih.govresearchgate.netnih.gov Mice, particularly the C57BL/6 strain, are widely used and show significant damage to the nigrostriatal dopamine pathway, a key pathological feature of Parkinson's disease. nih.gov Comparative studies are essential for understanding the mechanisms of susceptibility and for selecting the most appropriate animal model for specific research questions. researchgate.net For instance, a comparison between MPTP and rotenone, another neurotoxin used to model PD, revealed that MPTP induces more acute and specific dopaminergic neurotoxicity in mice. nih.gov

The following table summarizes key differences in MPTP neurotoxicity across commonly used animal models:

| Animal Model | Key Features of MPTP Neurotoxicity | References |

| Primates (e.g., Marmoset) | Reproduces most clinical and pathological hallmarks of Parkinson's disease, including significant motor impairments and depletion of dopamine in the putamen. | nih.govnih.gov |

| Mice (C57BL/6) | Gold standard for PD research; shows significant loss of dopaminergic neurons in the substantia nigra and striatum. | nih.gov |

| Amphibians (Frogs, Salamanders) | Exhibits behavioral and biochemical equivalents of human parkinsonism, with the unique feature of quantifiable changes in skin melanocytes. | nih.gov |

| Rats | Generally less susceptible to MPTP toxicity compared to mice. | researchgate.net |

Experimental Protocols for MPTP Administration (Acute vs. Chronic, Systemic vs. Intra-nigral)

The method of MPTP administration significantly influences the resulting pathology in animal models. Different protocols, including acute, sub-acute, and chronic administration, are employed to model different stages and aspects of Parkinson's disease. nih.gov

Acute and Sub-acute Protocols: These typically involve single or multiple high-dose injections of MPTP over a short period. nih.gov For example, a sub-acute model may involve injecting 25 mg/kg of MPTP intraperitoneally for five consecutive days. nih.gov These protocols are effective in causing significant and rapid degeneration of the dopaminergic system. nih.gov

Chronic Protocols: Chronic administration involves lower doses of MPTP given over an extended period, such as through subcutaneous or intraperitoneal infusions for 14 or 28 days. nih.gov Chronic intraperitoneal infusion has been shown to more accurately reproduce the pathological characteristics of early-stage Parkinson's disease, including the formation of neuronal inclusions. nih.gov

Systemic vs. Intra-nigral Administration: Systemic administration (e.g., intraperitoneal or subcutaneous injection) is the most common method. However, direct injection of the active metabolite of MPTP, MPP+, into the substantia nigra (intra-nigral administration) can be used to create a more localized and specific lesion.

The choice of administration protocol depends on the specific research aims, with different methods modeling different aspects of the progressive nature of Parkinson's disease. nih.gov

Evaluation of Neuroprotective and Therapeutic Strategies in MPTP Models

MPTP models are crucial for the preclinical evaluation of potential neuroprotective and therapeutic agents for Parkinson's disease. nih.govmdpi.com A variety of strategies have been tested in these models, targeting different aspects of the neurodegenerative cascade initiated by MPTP.

Monoamine oxidase-B (MAO-B) is the enzyme responsible for converting MPTP into its toxic metabolite, MPP+. researchgate.net Consequently, MAO-B inhibitors have been extensively studied for their neuroprotective effects in MPTP models.

Selegiline (B1681611) (L-deprenyl) and Rasagiline (B1678815) are irreversible MAO-B inhibitors that have been shown to prevent MPTP-induced neurotoxicity in various species, including mice and non-human primates. nih.govresearchgate.netmdpi.com Their protective action is primarily attributed to the inhibition of MAO-B, which prevents the formation of MPP+. mdpi.com However, some studies suggest that their neuroprotective effects may also involve MAO-independent mechanisms, such as the induction of neurotrophic factors. nih.gov In non-human primates, both selegiline and rasagiline have been shown to be equally effective in protecting against MPTP toxicity. nih.gov

Pargyline , a non-selective MAO inhibitor, has also demonstrated the ability to prevent the reduction of dopamine levels in the striatum of MPTP-treated mice. mdpi.com

The following table summarizes the effects of various MAOIs in MPTP models:

| MAOI | Type | Key Findings in MPTP Models | References |

| Selegiline (L-deprenyl) | Irreversible MAO-B Inhibitor | Prevents MPTP-induced neurotoxicity; may have additional neuroprotective mechanisms beyond MAO-B inhibition. | nih.govmdpi.comnih.gov |

| Rasagiline | Irreversible MAO-B Inhibitor | Effectively protects against MPTP toxicity, comparable to selegiline in non-human primates. | nih.govresearchgate.net |

| Pargyline | Non-selective MAO Inhibitor | Prevents MPTP-induced dopamine depletion in mice. | mdpi.com |

Oxidative stress is a major contributor to the neurodegeneration induced by MPTP. nih.gov Therefore, antioxidant compounds have been investigated for their neuroprotective potential.

Curcumin (B1669340) , a natural polyphenol, has shown protective effects in MPTP-induced mouse models of Parkinson's disease. dovepress.comresearchgate.net It has been found to ameliorate the toxic effects of MPTP, restoring dopamine levels and the number of tyrosine hydroxylase-positive neurons. dovepress.com Curcumin's antioxidant properties are believed to be central to its neuroprotective actions, and it may also inhibit the aggregation of α-synuclein. researchgate.netresearchgate.net Studies have shown that curcumin can improve motor deficits and reduce the loss of dopaminergic neurons in MPTP-treated mice. nih.gov

Silybin (B1146174) , the main active component of silymarin (B1681676) from milk thistle, has also demonstrated neuroprotective properties in MPTP-induced mouse models. nih.gov Oral administration of silybin has been shown to prevent dopamine depletion in the striatum and reduce the pro-inflammatory response triggered by MPTP. nih.gov

Nitric oxide (NO) and its reactive derivatives are implicated in the neurotoxic cascade of MPTP. nih.govdtic.mil The enzyme neuronal nitric oxide synthase (nNOS) is upregulated following MPTP administration. dtic.mil

7-Nitroindazole (7-NI) , an inhibitor of nNOS, has been shown to protect against MPTP-induced neurotoxicity in mice. nih.govdtic.mil Studies have demonstrated that 7-NI can reduce the locomotor and behavioral deficits, as well as the oxidative damage, caused by MPTP. nih.gov It also has protective effects on dopamine levels and dopaminergic neurons. nih.gov The neuroprotective effect of 7-NI highlights the significant role of nitric oxide-mediated neurotoxicity in the pathogenesis of MPTP-induced parkinsonism. nih.gov

Agmatine (B1664431) and Glutaminergic System Modulation

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been shown to induce temporary alterations in the levels of excitatory amino acids in the brains of C57BL/6 mice. A single administration of MPTP can lead to a significant, though transient, decrease in the concentrations of L-glutamate and L-aspartate in the striatum and ventral mesencephalon. dntb.gov.ua These levels were observed to return to baseline within 24 hours of the exposure. dntb.gov.ua This effect on glutamate (B1630785) and aspartate is thought to be linked to the perturbation of energy metabolism caused by MPTP in the nigrostriatal dopamine system. dntb.gov.ua Furthermore, research indicates that MPTP can compromise the function of glutamate transporters in astrocytes, which are crucial for clearing glutamate from the synaptic cleft. nih.gov This interference with glutamate uptake is dependent on the conversion of MPTP to its active toxic metabolite, MPP+. nih.gov

Agmatine, an endogenous neuromodulator, has been investigated for its potential to modulate MPTP-induced neurotoxicity, with findings indicating a complex, time-dependent interaction. The timing of agmatine administration relative to MPTP exposure is a critical determinant of its effect. When administered concurrently with MPTP in mice, agmatine has been found to exacerbate the neurotoxic effects. nih.gov In contrast, when agmatine treatment is initiated after the insult with MPTP, it exhibits a partial neuroprotective effect against dopaminergic toxicity. nih.gov This protective action is attributed to agmatine's role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutaminergic system. nih.govplos.org Specifically, agmatine demonstrates a preferential antagonism for NMDA receptors that contain the GluN2B subunit. plos.org

Table 1: Effect of Agmatine Administration Timing on MPTP-Induced Dopaminergic Toxicity in Mice

| Treatment Group | Effect on Striatal Synaptosome Dopamine Uptake (% of Control) | Outcome |

| MPTP alone | 58.3% | Neurotoxicity |

| MPTP + Concomitant Agmatine | 42.4% | Exacerbated Neurotoxicity |

| MPTP followed by Agmatine | Partial protection (31% improvement) | Neuroprotection |

| Data sourced from a study on C57BL/6 mice. nih.gov |

Role of Neurotrophic Factors (e.g., GDNF, TGFβ1)

Neurotrophic factors, particularly Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Transforming Growth Factor-beta (TGF-β), play a significant role in the survival and protection of dopaminergic neurons in the context of MPTP-induced neurotoxicity. Research has demonstrated that GDNF is a potent survival factor for these neurons and can protect them from the damaging effects of MPTP. nih.govjefferson.edu However, the neuroprotective capacity of exogenous GDNF is critically dependent on the presence of TGF-β. jefferson.edu

In animal models of Parkinson's disease induced by MPTP, lesioning the nigrostriatal system leads to an upregulation of striatal TGF-β2 mRNA levels. jefferson.edu While GDNF administration protects against the loss of tyrosine hydroxylase-immunoreactive (TH-ir) nigral neurons and striatal dopamine, this effect is nullified when TGF-β isoforms are neutralized by specific antibodies. jefferson.eduresearchgate.net This suggests that endogenous TGF-β is an essential co-factor for the neuroprotective actions of GDNF. jefferson.eduresearchgate.net The TGF-β superfamily members, including TGF-β1, -2, and -3, have themselves been shown to promote the survival of midbrain dopaminergic neurons and offer protection against the toxicity of MPP+, the active metabolite of MPTP. nih.gov

Table 2: Influence of TGF-β on GDNF-Mediated Neuroprotection in MPTP-Lesioned Mice

| Treatment Condition | Effect on Dopaminergic Neurons | Key Finding |

| MPTP Lesion | Loss of TH-ir neurons and striatal dopamine | Neurodegeneration |

| MPTP + GDNF | Protection against loss of TH-ir neurons and striatal dopamine | GDNF is neuroprotective |

| MPTP + GDNF + TGF-β neutralizing antibodies | Abolished neurotrophic effect of GDNF | GDNF neuroprotection is TGF-β dependent |

| TGF-β1, -2, -3 alone | Increased survival of dopaminergic neurons | TGF-βs are inherently neurotrophic |

| Findings are based on studies in MPTP mouse models. nih.govjefferson.eduresearchgate.net |

Toxic Substance Mixtures and Potentiation Effects (e.g., Paraquat)

The exposure to mixtures of toxic substances, such as the combined administration of MPTP and the herbicide paraquat (B189505), has been investigated to understand the potential for synergistic or potentiating neurotoxic effects. Studies in mice have shown that prior treatment with a low, non-toxic dose of MPTP can potentiate the neurochemical and behavioral changes induced by subsequent paraquat administration. This potentiation is observed in both subacute and chronic exposure protocols.